[1-(4-Ethoxybenzyl)piperidin-3-yl](piperidin-1-yl)methanone
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Overview
Description
1-(4-ETHOXYBENZYL)-3-PIPERIDYLMETHANONE: is a complex organic compound featuring a piperidine ring, which is a six-membered heterocyclic amine. Piperidine derivatives are widely recognized for their significant role in medicinal chemistry due to their diverse biological activities .
Preparation Methods
The synthesis of 1-(4-ETHOXYBENZYL)-3-PIPERIDYLMETHANONE typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts and specific solvents to facilitate the desired transformations . Industrial production methods may employ large-scale reactors and optimized conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions are common, where the ethoxybenzyl group can be substituted with other functional groups using reagents like halogens or nitrating agents. The major products formed depend on the specific reagents and conditions used in these reactions.
Scientific Research Applications
1-(4-ETHOXYBENZYL)-3-PIPERIDYLMETHANONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-ETHOXYBENZYL)-3-PIPERIDYLMETHANONE involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, influencing biological processes such as cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar compounds include other piperidine derivatives like ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride and 4-piperidino-piperidine . These compounds share the piperidine ring structure but differ in their substituents, leading to variations in their biological activities and applications .
Properties
Molecular Formula |
C20H30N2O2 |
---|---|
Molecular Weight |
330.5 g/mol |
IUPAC Name |
[1-[(4-ethoxyphenyl)methyl]piperidin-3-yl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C20H30N2O2/c1-2-24-19-10-8-17(9-11-19)15-21-12-6-7-18(16-21)20(23)22-13-4-3-5-14-22/h8-11,18H,2-7,12-16H2,1H3 |
InChI Key |
DFTJGGTUHBQNFE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CCCC(C2)C(=O)N3CCCCC3 |
Origin of Product |
United States |
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